3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one

NRAS melanoma cell viability APT1/2 dual inhibition

3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one, commonly designated Palmostatin B, is a synthetic β-lactone (oxetan-2-one) small molecule with a 10-carbon decyl chain at position 3 and a 3,4-dimethoxyphenethyl substituent at position 4. It functions as a cell-permeable dual inhibitor of acyl protein thioesterase 1 (APT1) and 2 (APT2), enzymes that catalyze protein depalmitoylation, thereby modulating the palmitoylation cycle of Ras and other lipidated proteins.

Molecular Formula C23H36O4
Molecular Weight 376.5 g/mol
Cat. No. B12295300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one
Molecular FormulaC23H36O4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3
InChIKeyASVWFAVGLYUDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one (Palmostatin B): Procurement-Relevant Identity and Core Characteristics


3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one, commonly designated Palmostatin B, is a synthetic β-lactone (oxetan-2-one) small molecule with a 10-carbon decyl chain at position 3 and a 3,4-dimethoxyphenethyl substituent at position 4 [1]. It functions as a cell-permeable dual inhibitor of acyl protein thioesterase 1 (APT1) and 2 (APT2), enzymes that catalyze protein depalmitoylation, thereby modulating the palmitoylation cycle of Ras and other lipidated proteins [2]. The compound is supplied as an off-white solid with ≥95% HPLC purity, soluble in DMSO at 100 mg/mL, and is typically stored at −20 °C . Its primary research applications center on Ras signaling, protein palmitoylation dynamics, and oncology target validation.

Why Palmostatin B Cannot Be Replaced by Other APT Inhibitors for NRAS-Mutant Melanoma Studies


Although several small-molecule APT inhibitors exist—including Palmostatin M, the isoform-selective agents ML348 (APT1-selective) and ML349 (APT2-selective), and the lipase inhibitor Orlistat—their biological outcomes in disease-relevant models diverge markedly. Palmostatin B is the only member of this set that simultaneously inhibits both APT1 and APT2 with nanomolar potency while producing a dose-dependent reduction in cell viability across a panel of NRAS-mutant melanoma lines [1][2]. Genetic knockdown or isoform-selective pharmacological inhibition with ML348 or ML349 fails to recapitulate this anti-viability effect, indicating that dual APT1/2 engagement is a functional prerequisite for the observed cellular phenotype [2]. Consequently, substituting any single-isoform inhibitor or a compound with a divergent off-target profile for Palmostatin B will yield a different experimental outcome and compromise reproducibility of NRAS-driven viability studies.

Quantitative Differentiation of Palmostatin B from Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Palmostatin B vs. ML348 and ML349: NRAS-Mutant Melanoma Cell Viability

Palmostatin B is differentiated from the isoform-selective APT inhibitors ML348 (APT1-selective) and ML349 (APT2-selective) by its ability to reduce cell viability in NRAS-mutant melanoma lines. In a head-to-head study, Palmostatin B produced a dose-dependent reduction in cell viability across a panel of NRAS-mutant melanoma cell lines, whereas siRNA-mediated knockdown of APT1 or APT2, or pharmacological inhibition with ML348 or ML349, did not down-regulate NRAS signaling or decrease cell viability [1]. This functional outcome is directly attributable to the dual APT1/APT2 inhibitory profile of Palmostatin B, which is not replicated by either single-isoform inhibitor.

NRAS melanoma cell viability APT1/2 dual inhibition

Palmostatin B vs. Orlistat: Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibitory Potency

In a comparative enzymatic screen against palmitoyl-protein thioesterase 1 (PPT1), Palmostatin B demonstrated an IC50 of 11.8 nM, making it approximately 15-fold more potent than the clinical lipase inhibitor Orlistat (IC50 = 178.8 nM) [1]. Both compounds were identified as the most potent PPT1 inhibitors reported at the time of the study, but Palmostatin B's superior potency positions it as the preferred chemical probe for PPT1-targeted investigations, including CLN1 Batten disease and cancer models requiring PPT1 engagement. However, both compounds showed decreased activity in HepG2 cellular assays, suggesting limited cell penetration in that specific context.

PPT1 inhibition Batten disease cancer

Palmostatin B vs. Palmostatin M: Divergent Antibacterial Activity Against Intracellular Legionella

Despite their close structural similarity, Palmostatin B and Palmostatin M exhibit a stark functional divergence in antibacterial assays. At 10 µM, Palmostatin M specifically inhibited extracellular growth of Legionella pneumophila and Mycobacterium species, whereas Palmostatin B showed no detectable antibacterial activity under identical conditions [1]. This differential activity profile provides a clean experimental tool: Palmostatin B can be used as a negative control in antibacterial studies to distinguish APT-mediated Ras modulation effects from direct antimicrobial effects observed with Palmostatin M.

antibacterial Legionella beta-lactone selectivity

Palmostatin B vs. Palmostatin M: Comparative APT1 and APT2 Inhibition Potencies

Binding affinity profiling reveals that Palmostatin B inhibits APT1 with an IC50 of 5.4 nM and APT2 with an IC50 of 20 nM, establishing a dual-target engagement profile with a ~3.7-fold preference for APT1 [1]. Palmostatin M is reported to inhibit APT1 with an IC50 of 2.5 nM , indicating slightly higher APT1 potency. However, Palmostatin B's balanced APT1/APT2 inhibition (5.4 nM vs. 20 nM) contrasts with the more APT1-skewed profile of Palmostatin M and the strict single-isoform selectivity of ML348 (APT1 Ki = 300 nM) and ML349 (APT2 Ki = 120–230 nM) [2]. This balanced dual inhibition is mechanistically linked to Palmostatin B's unique cellular effects on NRAS-mutant melanoma viability.

APT1 inhibition APT2 inhibition target engagement

Palmostatin B Serine Hydrolase Target Spectrum: Polypharmacology vs. Isoform Selectivity

Competitive activity-based protein profiling (ABPP) in mouse brain membrane proteomes demonstrates that Palmostatin B dose-dependently engages multiple serine hydrolase targets beyond APT1/2, including BAT5, ABHD12, LYPLA1/2, and at higher concentrations MAGL and ABHD6 [1]. It also inhibits the ABHD17 subfamily of depalmitoylating enzymes, which regulate N-Ras palmitate turnover [2]. This broader target spectrum is a defining feature: Palmostatin B is not a highly selective chemical probe but rather a polypharmacological tool with a unique ABPP-validated serine hydrolase inhibition signature [3]. This contrasts with ML348 and ML349, which are explicitly designed as isoform-selective inhibitors with narrow target engagement. Investigators must therefore select Palmostatin B when the experimental goal is to broadly interrogate the depalmitoylation machinery, and choose ML348/ML349 when single-isoform dissection is required.

activity-based protein profiling serine hydrolase target engagement

Palmostatin B vs. Palmostatin M: Equivalent Anti-Platelet Activity but Divergent Applications

Both Palmostatin B and Palmostatin M inhibit platelet aggregation and α-granule secretion induced through protease-activated receptor 1 (PAR1) with an IC50 of 15 µM [1]. Palmostatin B also inhibits PAR1-induced Ca²⁺ signaling with the same IC50 value of 15 µM [1]. While the two compounds are functionally equivalent in this assay, Palmostatin B has been specifically utilized to demonstrate that maintaining the acylation state of platelet proteins is important for platelet function: pretreatment with Palmostatin B blocked the inhibitory effects of cerulenin on platelet function, a result that has been independently replicated [2]. This application-specific validation differentiates Palmostatin B for experiments requiring a cerulenin-rescue paradigm in platelet biology.

platelet aggregation PAR1 signaling thrombosis

High-Confidence Application Scenarios for Palmostatin B Procurement Based on Quantitative Differentiation Evidence


NRAS-Mutant Melanoma Viability and Downstream Signaling Studies Requiring Dual APT1/2 Inhibition

Palmostatin B is the only commercially available small molecule that produces dose-dependent reduction of cell viability in NRAS-mutant melanoma lines, an effect not replicated by isoform-selective APT1 inhibitor ML348 or APT2 inhibitor ML349 [1]. This functional requirement for dual APT1/2 engagement makes Palmostatin B the mandatory tool compound for studying NRAS-driven viability and signaling in melanoma models. Any substitute will fail to recapitulate the published phenotype, compromising experimental validity and reproducibility.

PPT1 Inhibition for CLN1 Batten Disease and Cancer Target Validation with Superior Potency Over Orlistat

With a PPT1 IC50 of 11.8 nM—approximately 15-fold more potent than Orlistat (IC50 = 178.8 nM)—Palmostatin B is the preferred chemical probe for experiments requiring maximal PPT1 engagement at minimal compound concentration [1]. This potency advantage is particularly relevant for target validation studies where limiting off-target effects at higher concentrations is critical. However, users must independently verify cellular permeability in their specific cell model, as both compounds showed reduced activity in HepG2 cells.

Broad-Spectrum Depalmitoylation Machinery Inhibition for Chemoproteomic Target Deconvolution

Competitive ABPP studies have established that Palmostatin B dose-dependently engages APT1, APT2, LYPLA1/2, ABHD12, ABHD17 family members, BAT5, ABHD6, and MAGL in mouse brain proteomes [1][2]. This validated polypharmacology makes Palmostatin B the appropriate tool for experiments requiring broad inhibition of the cellular serine hydrolase depalmitoylation network. Isoform-selective probes (ML348, ML349) are explicitly unsuitable for this application, as their target spectrum is too narrow to capture the full depalmitoylation landscape [1].

Host-Pathogen Studies Requiring a Ras Depalmitoylation Inhibitor Devoid of Antibacterial Activity

In Legionella pneumophila and Mycobacterium infection models where Ras depalmitoylation modulation is the experimental objective, Palmostatin B is the correct selection. Its close analog Palmostatin M exhibits direct antibacterial activity at 10 µM, introducing a confounding variable that obscures host-cell-specific effects [1]. Palmostatin B lacks this antibacterial activity and can therefore function as a clean Ras depalmitoylation modulator—and simultaneously as a validated negative control for Palmostatin M's antimicrobial effects.

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